5,6,7,8-Tetrahydroquinolin-7-amine

Vue d'ensemble

Description

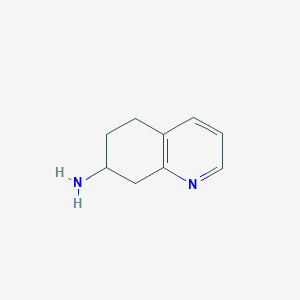

5,6,7,8-Tetrahydroquinolin-7-amine is a heterocyclic amine with the molecular formula C9H12N2. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a quinoline ring system that is partially saturated, making it a versatile scaffold in synthetic organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinolin-7-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form fully saturated amines using strong reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizers.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated amines.

Substitution: Various substituted tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Neuroprotective and Anti-inflammatory Properties

Research indicates that 5,6,7,8-tetrahydroquinolin-7-amine exhibits neuroprotective effects due to its ability to cross the blood-brain barrier. This characteristic makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its anti-inflammatory properties suggest potential use in managing conditions like arthritis and multiple sclerosis.

Anticancer Activity

The compound has been studied for its anticancer properties, showing effectiveness against various cancer cell lines including human T-lymphocyte cells (CEM), cervix carcinoma (HeLa), and colorectal adenocarcinoma (HT-29). It has demonstrated antiproliferative activity by affecting cell cycle phases and inducing apoptosis in cancer cells .

Chemical Synthesis and Organic Chemistry

Building Block for Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its structural features allow it to be coupled with various functional groups (amines, aldehydes) to create diverse chemical entities. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Synthesis Methods

Several synthetic routes have been developed to produce this compound efficiently. These methods include direct reactions involving anhydroerythritol and formaldehyde under acidic conditions or the use of more complex multi-step synthetic pathways involving other heterocycles .

Agrochemical Applications

Pesticide Development

The compound is utilized as an intermediate in the synthesis of pesticides. It can be transformed into herbicides, insecticides, and fungicides. For instance, it can be converted into MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used herbicide in agriculture .

Case Studies and Research Findings

This compound has shown varied biological activities beyond its pharmaceutical applications:

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. For example, it has been shown to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in certain cancer cells .

Comparaison Avec Des Composés Similaires

- 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

- 8-Amino-5,6,7,8-tetrahydroquinoline

- N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines

Comparison: 5,6,7,8-Tetrahydroquinolin-7-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for targeted drug design and development .

Activité Biologique

5,6,7,8-Tetrahydroquinolin-7-amine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Overview of Biological Activity

This compound and its derivatives have been studied for their potential in treating various diseases, particularly cancer. The biological activity of this compound is primarily attributed to its ability to interact with cellular processes that regulate proliferation, apoptosis, and oxidative stress.

Key Biological Activities

- Anticancer Properties : Several studies have demonstrated the antiproliferative effects of tetrahydroquinoline derivatives against various cancer cell lines. For instance, a study reported that certain tetrahydroquinolinones exhibited significant antiproliferative activity against colorectal cancer (CRC) by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway .

- CXCR4 Antagonism : The compound has shown promise as a CXCR4 antagonist. The CXCR4 receptor is implicated in cancer progression and metastasis. Research indicated that specific derivatives could inhibit cancer cell migration and invasion by targeting this receptor .

- Mitochondrial Dysfunction : Some tetrahydroquinoline derivatives induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells. This mechanism contributes to their cytotoxic effects and suggests a potential role in cancer therapy .

Table 1: Summary of Antiproliferative Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| (R)-5a | A2780 (Ovarian Carcinoma) | 5.4 | Induces ROS production and mitochondrial depolarization |

| (S)-5a | HT-29 (Colorectal Adenocarcinoma) | >20 | Resistant to treatment |

| 20d | HCT-116 (Colorectal Cancer) | 10 | Induces oxidative stress via PI3K/AKT/mTOR pathway |

The data in Table 1 highlights the varying potency of different tetrahydroquinoline derivatives against specific cancer cell lines. Notably, compound (R)-5a was particularly effective against A2780 cells with an IC50 value of 5.4 μM, indicating strong antiproliferative activity .

Mechanistic Insights

Research has elucidated several mechanisms through which this compound exerts its biological effects:

- Oxidative Stress Induction : By disrupting cellular redox balance, these compounds can induce oxidative stress leading to apoptosis in cancer cells .

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation .

- Inhibition of Metastatic Potential : Targeting chemokine receptors like CXCR4 can significantly reduce the metastatic potential of cancer cells .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-2,5,8H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFZQXPAFCXTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564536 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133091-81-3 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.